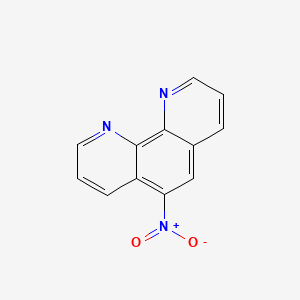

5-硝基-1,10-菲咯啉

描述

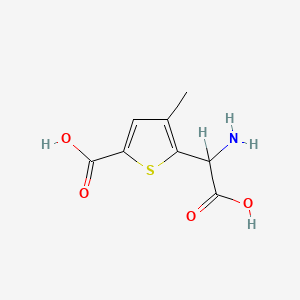

Nitroferroin is a member of phenanthrolines.

科学研究应用

氧化还原滴定

5-硝基-1,10-菲咯啉: 因其与铁形成配合物的能力,在氧化还原滴定中被广泛应用。 这些配合物对于各种样品中铁含量的定量分析至关重要,为确定溶液中铁的氧化态提供了可靠的方法 .

氨基菲咯啉的合成

该化合物作为5-氨基-1,10-菲咯啉合成的前体。 氨基的引入可以显著改变化合物的性质,使其在创建更复杂的分子用于研究目的方面发挥作用 .

异硫氰酸酯菲咯啉的合成

类似地,5-硝基-1,10-菲咯啉用于合成5-异硫氰酸酯-1,10-菲咯啉。 异硫氰酸酯衍生物在分子结构研究中具有重要意义,可应用于各种化学分析 .

化学传感器

由于其硝基,5-硝基-1,10-菲咯啉可以充当化学传感器。 它可以通过改变颜色或荧光来检测和测量其他物质(特别是金属)的存在 .

生物学研究

在生物学研究中,5-硝基-1,10-菲咯啉可用于研究需要铁作为辅因子的金属蛋白和酶。 其结合铁的能力使其成为探测这些蛋白质活性位点的有用工具 .

材料科学

该化合物独特的电子结构使其适合材料科学应用,特别是在有机半导体和导电材料的开发方面 .

光物理研究

5-硝基-1,10-菲咯啉: 由于其扩展的芳香体系和硝基的存在,表现出独特的光物理性质。 这使其成为研究光诱导电子跃迁的有趣主题 .

环境分析

最后,它可用于环境分析,以检测水和土壤样品中的痕量铁。 其对铁离子的敏感性允许监测污染和评估环境健康状况 .

作用机制

Target of Action

5-Nitro-1,10-phenanthroline (5NP) has been identified as a lead compound with antituberculous activity . It primarily targets Mycobacterium tuberculosis , a bacterium responsible for tuberculosis . The compound also acts as a mediator of glucose oxidase (GOX) .

Mode of Action

5NP is activated in an F420-dependent manner , resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . The compound’s interaction with its targets leads to significant changes, including the induction of autophagy in macrophages .

Biochemical Pathways

The activation of 5NP affects the biochemical pathways related to the F420 cofactor . This cofactor is involved in various redox reactions in bacteria. The activation of 5NP also leads to the induction of autophagy in macrophages , a process that helps in the degradation and recycling of cellular components .

Pharmacokinetics

The compound’s activation in an f420-dependent manner suggests that it may be metabolized in bacteria to form 1,10-phenanthroline and 1,10-phenanthrolin-5-amine .

Result of Action

The action of 5NP results in the death of Mycobacterium tuberculosis . The compound also kills naturally resistant intracellular bacteria by inducing autophagy in macrophages . This dual mechanism of action makes 5NP a promising candidate for the treatment of tuberculosis.

Action Environment

The efficacy and stability of 5NP can be influenced by various environmental factors. For instance, the presence of the F420 cofactor is crucial for the activation of 5NP . Additionally, the compound’s ability to induce autophagy in macrophages suggests that the immune status of the host can also influence the compound’s action .

生化分析

Biochemical Properties

5-Nitro-1,10-phenanthroline plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It interacts with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with iron ions, where 5-Nitro-1,10-phenanthroline forms a complex that is widely used in redox titrations . This interaction is essential for studying the redox properties of various biological systems. Additionally, 5-Nitro-1,10-phenanthroline has been shown to interact with platinum chelates, exhibiting cytotoxic effects against certain cancer cell lines .

Cellular Effects

5-Nitro-1,10-phenanthroline has significant effects on various types of cells and cellular processes. It has been observed to induce autophagy in macrophages, which is a critical cellular process for degrading and recycling cellular components . This compound also influences cell signaling pathways and gene expression, particularly in the context of its antimicrobial activity against Mycobacterium tuberculosis . The ability of 5-Nitro-1,10-phenanthroline to modulate these cellular processes makes it a valuable compound for studying cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 5-Nitro-1,10-phenanthroline involves its activation in an F420-dependent manner, leading to the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . This activation process is crucial for its antimicrobial activity. Additionally, 5-Nitro-1,10-phenanthroline exerts its effects by inducing autophagy in macrophages, which helps in killing intracellular pathogens . The compound’s ability to form complexes with metal ions also plays a role in its mechanism of action, particularly in inhibiting metallopeptidases by chelating the metal ions required for their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Nitro-1,10-phenanthroline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-Nitro-1,10-phenanthroline remains stable under certain conditions, but its long-term effects on cellular function can vary . For instance, prolonged exposure to 5-Nitro-1,10-phenanthroline can lead to sustained autophagy in macrophages, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of 5-Nitro-1,10-phenanthroline vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit antimicrobial activity without significant toxicity . At higher doses, 5-Nitro-1,10-phenanthroline can induce toxic effects, including cytotoxicity and potential damage to healthy cells . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of 5-Nitro-1,10-phenanthroline in animal studies.

Metabolic Pathways

5-Nitro-1,10-phenanthroline is involved in specific metabolic pathways, particularly those related to its activation and degradation. The compound is activated in an F420-dependent manner, resulting in the formation of metabolites such as 1,10-phenanthroline and 1,10-phenanthrolin-5-amine . These metabolites play a role in the compound’s antimicrobial activity and its interaction with cellular components. Additionally, 5-Nitro-1,10-phenanthroline can affect metabolic flux and metabolite levels within cells, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-Nitro-1,10-phenanthroline is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 5-Nitro-1,10-phenanthroline are essential for its biological activity and effectiveness in various applications.

Subcellular Localization

The subcellular localization of 5-Nitro-1,10-phenanthroline is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with cellular components and its ability to exert its effects on cellular processes. For example, the induction of autophagy by 5-Nitro-1,10-phenanthroline involves its localization to autophagosomes within macrophages .

属性

IUPAC Name |

5-nitro-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDBTWXLNJNICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063346 | |

| Record name | 1,10-Phenanthroline, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 5-Nitro-1,10-phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4199-88-6 | |

| Record name | 5-Nitro-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4199-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, 5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004199886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-1,10-phenanthroline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-nitro-1,10-phenanthroline?

A1: The molecular formula of 5-nitro-1,10-phenanthroline is C12H7N3O2, and its molecular weight is 225.21 g/mol. []

Q2: What spectroscopic data is available for 5-nitro-1,10-phenanthroline?

A2: 5-nitro-1,10-phenanthroline has been characterized using various spectroscopic techniques, including IR, UV, 1H NMR, and MS. [, , ]

Q3: Is 5-nitro-1,10-phenanthroline stable in aqueous solutions?

A3: 5-nitro-1,10-phenanthroline can undergo aquation in aqueous solutions, and the rate of this reaction is affected by factors like pH, temperature, and the presence of salts. [, , ]

Q4: What is the impact of different solvents on the stability and reactivity of 5-nitro-1,10-phenanthroline and its complexes?

A4: Studies have shown that the solvent can significantly impact the stability and reactivity of 5-nitro-1,10-phenanthroline and its complexes. For instance, the aquation rate of tris(5-nitro-1,10-phenanthroline)iron(II) varies considerably in different binary aqueous mixtures. [, ]

Q5: Can 5-nitro-1,10-phenanthroline act as a ligand in metal complexes with catalytic activity?

A5: Yes, 5-nitro-1,10-phenanthroline can act as a ligand in various metal complexes, including those of gallium(III) and palladium(II), which have shown catalytic activity in alkene epoxidation and alcohol oxidation reactions, respectively. [, ]

Q6: How does the structure of the metal complex influence its catalytic activity?

A6: The catalytic activity of metal complexes incorporating 5-nitro-1,10-phenanthroline is influenced by various factors, including the metal center, the presence of other ligands, and the overall structure of the complex. For example, in gallium(III) complexes, the choice of ligands impacted both the initial reactivity and long-term stability of the catalyst. []

Q7: Can 5-nitro-1,10-phenanthroline be used to modify the selectivity of catalytic reactions?

A7: Research suggests that incorporating 5-nitro-1,10-phenanthroline as a ligand can influence the selectivity of catalytic reactions. For example, in the electro-reforming of glycerol, nickel hydroxide modified with 5-nitro-1,10-phenanthroline showed high selectivity towards formate and oxalate production. []

Q8: How does 5-nitro-1,10-phenanthroline exhibit anti-tuberculosis activity?

A8: 5-nitro-1,10-phenanthroline exhibits a dual mechanism of action against Mycobacterium tuberculosis. It undergoes F420-dependent activation, leading to the formation of metabolites with anti-tuberculosis activity, and it also induces autophagy in macrophages, enhancing the killing of intracellular bacteria. []

Q9: How does the nitro group contribute to the activity of 5-nitro-1,10-phenanthroline?

A9: Studies have revealed the essentiality of the nitro group for the in vitro activity of 5-nitro-1,10-phenanthroline against Mycobacterium tuberculosis. []

Q10: How do modifications to the 5-nitro-1,10-phenanthroline structure affect its biological activity?

A10: Modifying the structure of 5-nitro-1,10-phenanthroline can alter its biological activity. For example, introducing a methyl group at the 3-position and retaining the nitro group at the 6-position led to improved in vitro activity and in vivo efficacy in mice compared to 5-nitro-1,10-phenanthroline. []

Q11: How does the electronic nature of substituents on the phenanthroline ring affect the properties of metal complexes?

A11: The electronic nature of substituents on the phenanthroline ring can significantly impact the properties of metal complexes. For example, electron-withdrawing groups like nitro can increase the rate constants for chloride displacement in palladium(II) complexes, while electron-donating groups have the opposite effect. []

Q12: Are there known mechanisms of resistance to 5-nitro-1,10-phenanthroline in Mycobacterium tuberculosis?

A12: Yes, resistance to 5-nitro-1,10-phenanthroline has been observed in Mycobacterium tuberculosis, and studies have identified mutations in the fbiB gene as a mechanism of resistance. Notably, these mutations also confer cross-resistance to the bicyclic nitroimidazole PA-824. []

Q13: Have any computational studies been performed on 5-nitro-1,10-phenanthroline or its complexes?

A13: Yes, computational methods like Sparkle/PM6 have been employed to predict the ground state geometries of ytterbium(III) β-diketonate complexes containing 5-nitro-1,10-phenanthroline as an ancillary ligand. These calculations help in understanding the structure and properties of such complexes. []

Q14: Does 5-nitro-1,10-phenanthroline have applications in analytical chemistry?

A14: Yes, 5-nitro-1,10-phenanthroline is used as a reagent in analytical chemistry for the indirect photometric determination of ascorbic acid in pharmaceutical formulations. []

Q15: Can 5-nitro-1,10-phenanthroline be used to design luminescent materials?

A15: Yes, 5-nitro-1,10-phenanthroline has been incorporated as an ancillary ligand in the design of luminescent ytterbium(III) β-diketonate complexes. The choice of β-diketonate ligand and its degree of fluorination can impact the luminescence properties of these complexes. []

Q16: How does 5-nitro-1,10-phenanthroline contribute to the properties of single-molecule magnets?

A16: 5-nitro-1,10-phenanthroline can act as an auxiliary ligand in dysprosium(III) complexes that exhibit single-molecule magnet behavior. The choice of β-diketonate and auxiliary ligands influences the magnetic properties, with 5-nitro-1,10-phenanthroline contributing to an improved antenna effect in certain cases. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)

![Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate](/img/structure/B1664606.png)